molecular formula C13H17ClN2O B13343537 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B13343537
M. Wt: 252.74 g/mol
InChI Key: ZWSLWNGKFCSWOA-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a phenyl ring substituted with a chlorine atom, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Attachment of the phenyl ring: The phenyl ring with a chlorine substituent can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with a fluorine atom instead of chlorine.

    2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Aminopiperidin-1-yl)-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h3-6,12H,1-2,7-9,15H2

InChI Key

ZWSLWNGKFCSWOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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